molecular formula C12H18N2O3S B602201 Articaine Impurity A CAS No. 1712677-79-6

Articaine Impurity A

カタログ番号: B602201
CAS番号: 1712677-79-6
分子量: 270.35 g/mol
InChIキー: DSGKAUAFDAOGME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Articaine Impurity A, chemically identified as methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate hydrochloride, is a critical byproduct and degradant of articaine hydrochloride, a widely used local anesthetic in dental procedures . Structurally, it retains the thiophene backbone of articaine but incorporates modifications in the substituent groups, notably the acetamido-propylamino side chain . Its molecular formula is C₁₂H₁₈N₂O₃S·HCl, with a molecular weight of 306.81 g/mol .

For articaine hydrochloride, the maximum allowable limit for Impurity A is typically ≤0.10% per EP and USP standards .

準備方法

Synthesis Pathways and Formation of Articaine Impurity A

Key Synthetic Steps in Articaine Hydrochloride Production

The synthesis of articaine hydrochloride involves three primary stages, as detailed in the patent CN102321067B :

  • Formation of Intermediate B : Methyl thioglycolate reacts with 2-methyl acrylonitrile in a sodium methoxide-methanol system. This step proceeds via a thiol-ene coupling mechanism, yielding a thioether intermediate.

  • Synthesis of Intermediate C : Intermediate B undergoes acylation with α-chloropropionyl chloride in dichloromethane-pyridine, forming an acylated derivative.

  • Amination and Final Product Isolation : Intermediate C reacts with n-propylamine in dimethyl sulfoxide (DMSO), followed by acidification with HCl to precipitate articaine hydrochloride.

Impurity A arises predominantly during the amination step (Stage 3) due to:

  • Incomplete Propylamine Substitution : Residual unreacted intermediates may undergo hydrolysis or dimerization.

  • Solvent-Mediated Side Reactions : The use of DMSO, while enhancing reaction efficiency, can facilitate oxidation or nucleophilic displacement at elevated temperatures .

Analytical Characterization of this compound

Chromatographic Profiling

The British Pharmacopoeia 2022 mandates HPLC-DAD (Diode Array Detection) for impurity profiling:

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate buffer (pH 3.0)
Flow Rate1.5 mL/min
Detection254 nm
Retention Time (A)~8.2 min (relative to articaine: 1.0)

Impurity A is resolved with a resolution factor ≥2.0 from the main peak, ensuring accurate quantification at the 0.1% reporting threshold .

Spectroscopic Confirmation

The patent supplements chromatographic data with:

  • 1H-NMR : Aromatic proton signals at δ 7.3–7.5 ppm indicate residual pyridine adducts.

  • IR Spectroscopy : A carbonyl stretch at 1680 cm⁻¹ suggests ester or amide contamination.

Methods for Isolation and Purification

Process Optimization to Minimize Impurity A

Data from large-scale production batches (Table 1) demonstrate the impact of reaction parameters:

ParameterOptimal RangeImpurity A Level
n-Propylamine Equivalents2.1–2.3 eq0.08–0.12%
DMSO Volume (L/kg)1.4–1.60.15–0.18%
Reaction Temperature20–25°C0.05–0.10%

Exceeding 25°C increases Impurity A formation by 300%, underscoring the need for strict thermal control .

Crystallization-Based Purification

The final recrystallization protocol reduces Impurity A from 0.45% (crude) to <0.10%:

  • Solvent System : Ethanol:Acetone (1:3 v/v) at 0–5°C.

  • Activated Carbon Treatment : 1.7% w/w carbon loading removes colored impurities.

  • pH Adjustment : HCl-mediated crystallization at pH 5.5–6.0 minimizes ionic contaminants .

Quality Control Considerations

Regulatory Thresholds

Per BP 2022 , articaine hydrochloride must contain:

  • Impurity A : ≤0.15% (individual unspecified impurity)

  • Total Impurities : ≤0.5%

Stability-Indicating Methods

Forced degradation studies (40°C/75% RH, 14 days) show:

  • Acid Hydrolysis : Generates Impurity A at 0.22% under 0.1N HCl (70°C, 1 hr).

  • Oxidative Stress : 3% H₂O₂ increases Impurity A to 0.18%, confirming its role as a degradation product .

化学反応の分析

Types of Reactions: Articaine Impurity A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Clinical Applications

Articaine, including its impurities, has been extensively studied for its efficacy in regional anesthesia. The following are notable applications:

  • Dental Procedures : Articaine is widely used for local anesthesia in dentistry due to its rapid onset and effectiveness. Studies have shown that it provides superior anesthesia compared to other agents like lidocaine, particularly in mandibular block injections .
  • Surgical Applications : The compound is also utilized in various surgical settings, such as arthroscopy and hand surgery, where effective local anesthesia is crucial for patient comfort and procedural success .

Case Study Analysis

  • Efficacy Comparison with Lidocaine :
    • A study involving 125 emergency patients demonstrated that articaine significantly improved the success rate of inferior alveolar nerve blocks compared to lidocaine. Specifically, the success rate for supplemental buccal infiltration after an incomplete block was 71% for articaine versus only 29% for lidocaine (P < .001) .
  • Endoscopic Surgery :
    • In endoscopic endonasal procedures, articaine combined with adrenaline was found to be more effective than lidocaine in reducing intraoperative pain and bleeding. The visual analog scale for pain was significantly lower in the articaine group (4.4 ± 0.6 cm vs. 5.0 ± 1.0 cm; P < .0001) .

Physicochemical Properties

The physicochemical properties of this compound play a vital role in its application:

PropertyValue
Boiling Point436.0 ± 45.0 °C (Predicted)
Density1.204 ± 0.06 g/cm³ (Predicted)
pKa13.57 ± 0.70 (Predicted)

These properties indicate that this compound can maintain stability under various conditions typical in clinical settings .

Regulatory Insights

The regulatory review of articaine formulations has identified potential impurities, including this compound, which were assessed for their genotoxic potential using Quantitative Structure-Activity Relationship (QSAR) analysis. The findings indicated that these impurities pose low genotoxic risks and are generally considered safe within established limits .

作用機序

Articaine Impurity A, being an impurity of articaine, does not have a direct mechanism of action. articaine itself works by blocking nerve conduction. It binds to the alpha-subunit of voltage-gated sodium channels within the inner cavity of the nerve, reducing sodium influx and preventing the initiation and propagation of nerve impulses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Articaine Impurity A is compared below with pharmacopeial impurities of articaine and analogous compounds from related APIs.

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₂H₁₈N₂O₃S·HCl 306.81 2984442-47-7 Thiophene core, acetamido-propylamino group
Articaine EP Impurity I C₇H₉NO₂S 171.21 85006-31-1 Simplified thiophene, lacking propyl chain
Articaine EP Impurity J C₁₀H₁₂BrNO₃S 306.17 1160919-46-9 Bromine substitution at thiophene position
Aripiprazole Impurity B C₁₀H₁₀Cl₂N₂·HCl 265.56 Not provided Dichlorophenyl-piperazine derivative
Butylarticaine HCl (Impurity G) C₁₄H₂₂N₂O₃S·HCl 342.86 23964-59-2 Extended alkyl chain (butyl group)

Key Observations :

  • Butylarticaine HCl (Impurity G) shares articaine’s core but has a butyl chain instead of a propyl group, altering lipophilicity and metabolic stability .

Analytical and Regulatory Comparisons

Table 2: Analytical Methods and Regulatory Limits for Selected Impurities

Compound Analytical Method (HPLC) LOD (μg/mL) LOQ (μg/mL) Regulatory Limit (EP/USP)
This compound C18 column, MeCN/H₂O gradient 0.03 0.10 ≤0.10%
Articaine EP Impurity I C18 column, MeOH/H₂O (15:85) 0.05 0.15 ≤0.15%
Aripiprazole Impurity B C8 column, phosphate buffer/MeCN 0.02 0.06 ≤0.05%

Key Findings :

  • This compound requires a lower limit of detection (LOD = 0.03 μg/mL) compared to EP Impurity I (LOD = 0.05 μg/mL), reflecting its higher regulatory scrutiny .
  • The USP harmonized its impurity limits with the EP in 2023, reducing the allowable threshold for "any other impurity" from 0.1% to 0.10% to align with global standards .

Toxicological and Stability Profiles

  • Stability : Impurity A is prone to degradation under acidic conditions, forming secondary byproducts such as thiophene sulfonic acid derivatives .

生物活性

Articaine, a widely used local anesthetic, has garnered attention for its unique chemical structure and pharmacological properties. Among its various components, Articaine Impurity A (also referred to as Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate hydrochloride) is a notable impurity that may influence the overall biological activity of articaine. This article delves into the biological activity of this compound, examining its pharmacokinetics, interactions, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, similar to that of articaine itself. This structural similarity may impart certain pharmacological properties, such as enhanced lipid solubility and potency. The presence of an ester group in Articaine allows for rapid hydrolysis by blood esterases, leading to a shorter metabolic half-life compared to other amide local anesthetics like lidocaine .

Pharmacokinetics

Research indicates that the pharmacokinetics of articaine, including its impurities, can vary based on factors such as age and health status. This compound is rapidly metabolized, contributing to a lower systemic toxicity profile. The elimination half-life of articaine ranges from 27 to 42 minutes, which is significantly shorter than that of lidocaine (approximately 90 minutes) .

Table 1: Pharmacokinetic Parameters of Articaine and Its Impurities

ParameterArticaineThis compound
Metabolic Half-Life27-42 minutesUnknown
ClearanceAge-dependentUnknown
Protein BindingHighUnknown

Biological Activity

The biological activity of this compound has not been extensively studied; however, its presence in formulations can influence the efficacy and safety of articaine. In vitro studies have shown that impurities can alter the interaction between anesthetics and other compounds used in clinical settings. For instance, a study demonstrated that mixing articaine with sodium hypochlorite resulted in precipitate formation, indicating potential interactions that could affect therapeutic outcomes .

Case Study: Interaction with Endodontic Irrigants

A significant case study explored the interaction between 4% articaine hydrochloride with adrenaline and various endodontic irrigants. The study found that mixing articaine with sodium hypochlorite produced a toxic precipitate, which could pose risks during dental procedures . This highlights the importance of understanding impurities like this compound when formulating dental anesthetics.

Clinical Implications

The clinical implications of this compound are critical for dental practitioners. Although impurities are generally present in low concentrations, their potential effects on patient safety and drug efficacy cannot be overlooked. For instance, while articaine is considered safe for use in most patients, specific populations (e.g., elderly patients) may require careful monitoring due to altered pharmacokinetics .

特性

CAS番号

1712677-79-6

分子式

C12H18N2O3S

分子量

270.35 g/mol

IUPAC名

methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15)

InChIキー

DSGKAUAFDAOGME-UHFFFAOYSA-N

正規SMILES

CCCNCC(=O)NC1=C(SC=C1C)C(=O)OC

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

Acetamidoarticaine HCl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。